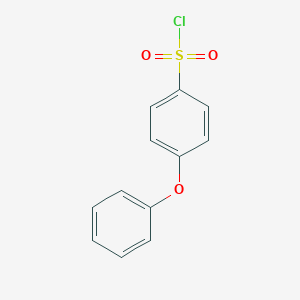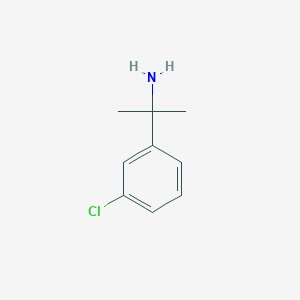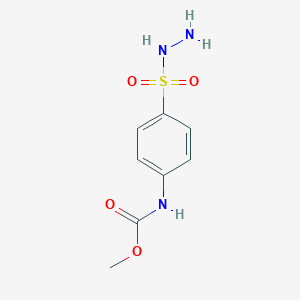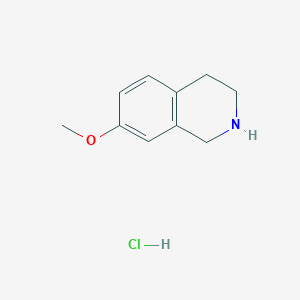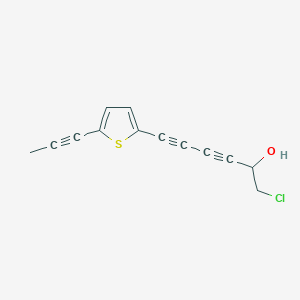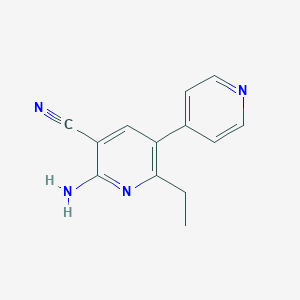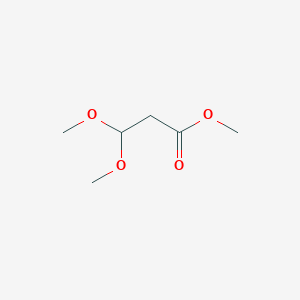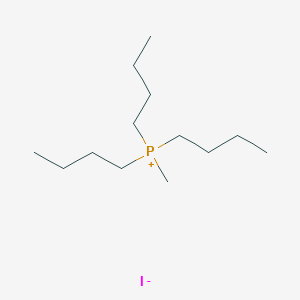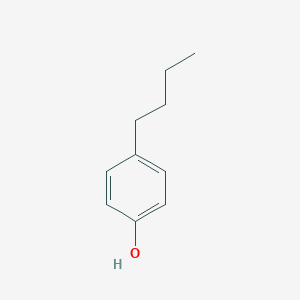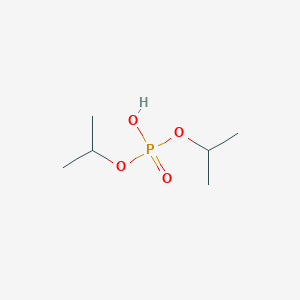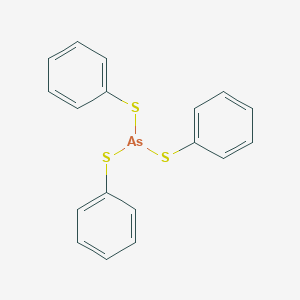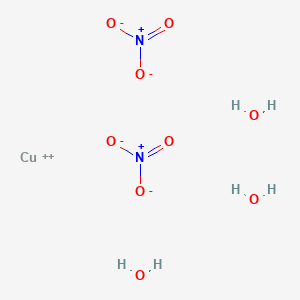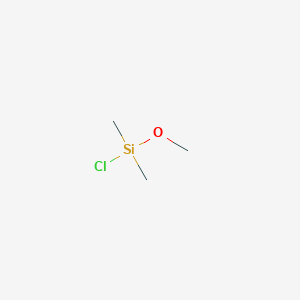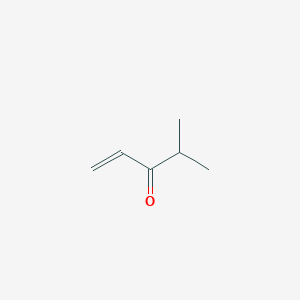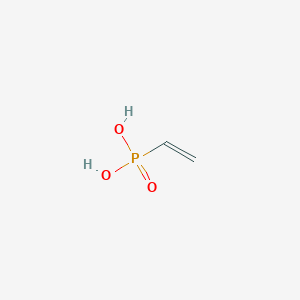
Vinylphosphonic acid
Descripción general
Descripción
Vinylphosphonic acid (VPA) is an organophosphorus compound that is used in the surface treatment of metal substrates . It can be used in the preparation of poly (VPA) by radical polymerization in the presence of initiator systems and chain transfer agents .
Synthesis Analysis
VPA can be prepared in several ways, but the most common involves the addition of PCl3 to acetaldehyde . This adduct reacts with acetic acid to afford the target . Poly (vinylphosphonic acid) (PVPA) was synthesized by free radical polymerization of VPA in different solvents . Bromotrichloromethane as a chain transfer agent (CTA) was used in some experiments to control the molecular weight of the PVPA .Molecular Structure Analysis
The effects of solvent type and initiator and CTA concentrations on the microstructure, molecular weight, and stereoregularity of the resulting PVPA were extensively investigated by FTIR, 1 HNMR, 31 PNMR, and elemental analysis . High-resolution NMR spectroscopy was used to gain microstructure information .Chemical Reactions Analysis
The percent of head-to-head and tail-to-tail irregularities of the resulting PVPA were obtained to be in the range of 16.6–58% depending on the reaction conditions . The PVPA synthesized in acetic anhydride as a solvent had the highest amount of the irregularities due to the high reaction rate, which does not allow controlling the structure .Aplicaciones Científicas De Investigación
Application in Polymer Science
Scientific Field
Summary of the Application
VPA is used in the synthesis of novel water-soluble copolymers with 2-deoxy-2-methacrylamido-D-glucose or 4-acryloylmorpholine . These copolymers contain 6–97 mol.% of vinylphosphonic acid units, and their molecular masses vary from 5 × 10^3 to 310 × 10^3 .
Methods of Application
The method used for the synthesis of these copolymers is free radical copolymerization . The monomer reactivity ratios of vinylphosphonic acid and 2-deoxy-2-methacrylamido-D-glucose in copolymerization are determined for the first time, and their values are 0.04 and 9.02, correspondingly .
Results or Outcomes
The synthesized copolymers form luminescent mixed-ligand complexes with Eu^3+, thenoyltrifluoroacetone, and phenanthroline . The influence of the comonomer’s nature on the intensity of the luminescence of complex solutions is revealed .
Application in Corrosion Treatment
Scientific Field
Summary of the Application
VPA-based homopolymers and copolymers are used in corrosion treatment .
Methods of Application
The specific methods of application in corrosion treatment are not detailed in the sources.
Results or Outcomes
The outcomes of this application are not specified in the sources.
Application in Fuel Cells
Scientific Field
Summary of the Application
VPA-based homopolymers and copolymers find usage in fuel cells .
Methods of Application
The specific methods of application in fuel cells are not detailed in the sources.
Results or Outcomes
Application in Dental Cement
Scientific Field
Summary of the Application
VPA-based homopolymers and copolymers are used in dental cement .
Methods of Application
The specific methods of application in dental cement are not detailed in the sources.
Results or Outcomes
Application in Drug Delivery
Scientific Field
Summary of the Application
VPA is used to develop copolymers with acrylonitrile, N -isopropylacrylamide, styrene, vinylpyrrolidone, and acrylic and methacrylic acid . These copolymers find potential application in drug delivery .
Methods of Application
The specific methods of application in drug delivery are not detailed in the sources.
Results or Outcomes
Application in Biomimicry
Scientific Field
Summary of the Application
VPA-based homopolymers and copolymers find usage in biomimicry .
Methods of Application
The specific methods of application in biomimicry are not detailed in the sources.
Results or Outcomes
Application in Hydrogels
Scientific Field
Summary of the Application
VPA is used to develop copolymers with acrylonitrile, N -isopropylacrylamide, styrene, vinylpyrrolidone, and acrylic and methacrylic acid . These copolymers find potential application in hydrogels .
Methods of Application
The specific methods of application in hydrogels are not detailed in the sources.
Results or Outcomes
Application in Biomimetic Mineralization
Scientific Field
Summary of the Application
VPA-based copolymers are used in biomimetic mineralization .
Methods of Application
The specific methods of application in biomimetic mineralization are not detailed in the sources.
Results or Outcomes
Application in Anticorrosive Coatings
Summary of the Application
Poly (vinylphosphonic acid) (PVPA) is applied as a component of anticorrosive coatings .
Methods of Application
The specific methods of application in anticorrosive coatings are not detailed in the sources.
Results or Outcomes
Application in Bone Tissue Engineering
Scientific Field
Summary of the Application
Poly (vinylphosphonic acid-co-acrylic acid) (PVPA-co-AA) has recently been identified as a possible candidate for use in bone tissue engineering . It is hypothesized that the strong binding of PVPA-co-AA to calcium in natural bone inhibits osteoclast activity .
Methods of Application
The free radical polymerization of acrylic acid (AA) with vinylphosphonic acid (VPA) has been investigated with varying experimental conditions . A range of copolymers were successfully produced and their compositions were determined quantitatively using 31P NMR spectroscopy .
Results or Outcomes
Assessment of cell metabolic activity showed that PVPA-co-AA has no detrimental effect on cells, regardless of copolymer composition .
Application in Antimicrobial and Antiviral Activities
Summary of the Application
A promising direction for the use of VPA polymers is associated with their antimicrobial and antiviral activities; in particular, they are active against coronavirus infection .
Methods of Application
The specific methods of application in antimicrobial and antiviral activities are not detailed in the sources.
Results or Outcomes
Application in Lithium-Ion Batteries
Scientific Field
Summary of the Application
VPA is used in lithium-ion batteries . Scientists have developed a high-performing binder using poly (vinylphosphonic acid) for silicon oxide-based anodes in lithium-ion batteries .
Methods of Application
The specific methods of application in lithium-ion batteries are not detailed in the sources.
Results or Outcomes
This binder offers enhanced performance as demonstrated by the superior durability, and discharging capacity of the anodes compared to conventional options .
Application in Promoting Adhesion
Summary of the Application
Polymerization of vinylphosphonic acid gives polyvinylphosphonic acid, which is best known for promoting adhesion between organic and inorganic phases .
Methods of Application
The specific methods of application in promoting adhesion are not detailed in the sources.
Results or Outcomes
Such interfaces exist between coatings and the substrates to which they are applied .
Safety And Hazards
VPA may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Adjustable lubrication aims to achieve active control of the relative motion of the friction interface, providing a new idea for intelligent operation . A new phenomenon of sudden changes of friction coefficient (COF) in the poly (vinylphosphoric acid) (PVPA) superlubricity system by mixing different lubricants, was found in this study .
Propiedades
IUPAC Name |
ethenylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O3P/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWTYVWXUKTLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27754-99-0 | |
| Record name | Poly(vinylphosphonic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27754-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40862745 | |
| Record name | Phosphonic acid, P-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinylphosphonic acid | |
CAS RN |
1746-03-8, 27754-99-0 | |
| Record name | Vinylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, P-ethenyl-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, P-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphonic acid, ethenyl-, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



